Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with notable features due to its multiple functional groups, making it a valuable subject in scientific research. The presence of chloro, trifluoromethyl, and pyridinyl groups suggests that it might exhibit significant biological activity and interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate can be achieved through a multi-step process:
Starting Material: : The process begins with commercially available 3-chloro-5-(trifluoromethyl)pyridine.
Hydrazino Functionalization: : The pyridinyl ring is functionalized to introduce the hydrazino group. This step often involves a reaction with hydrazine or its derivatives.
Formation of the Trifluoromethyl Propanoate: : The hydroxypropanoate structure can be synthesized via a Michael addition reaction, using ethyl trifluoroacetoacetate and an appropriate nucleophile under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: : Including temperature, pressure, solvents, and catalysts to maximize yield and purity.
Scale-up of the Synthesis Steps: : Ensuring that each step of the synthesis is efficient and scalable.
Purification Techniques: : Utilizing crystallization, distillation, and chromatographic methods to achieve high purity suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the hydrazino group, to form corresponding oxides.
Reduction: : The pyridinyl ring and associated functional groups can be reduced under specific conditions.
Substitution: : Due to the presence of electronegative atoms, nucleophilic substitution reactions can occur, especially on the chlorinated pyridinyl ring.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate, hydrogen peroxide.
Reducing agents: : Such as lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Including hydroxide ions, amines, and thiols.
Major Products Formed
Oxidation products: : Often resulting in oxides or more complex structures involving the pyridinyl ring.
Reduction products: : Leading to dechlorinated or defluorinated derivatives.
Substitution products: : Resulting in various functionalized pyridinyl derivatives.
Scientific Research Applications
Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate finds applications in multiple domains:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Due to its potential activity against specific biological targets, it is studied in medicinal chemistry for drug development.
Medicine: : It could serve as a lead compound for the development of pharmaceuticals, particularly those targeting enzymes or receptors.
Industry: : Utilized in the manufacture of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism by which Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects often involves:
Molecular Targets: : Such as specific enzymes, receptors, or nucleic acids.
Pathways Involved: : The compound might interact with cellular pathways, affecting processes like signal transduction or metabolic regulation.
Comparison with Similar Compounds
Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate stands out due to its unique combination of functional groups. Similar compounds include:
3-chloro-5-(trifluoromethyl)pyridine: : Lacks the hydrazino and propanoate functionalities.
Hydrazino pyridine derivatives: : Often used in medicinal chemistry but may not possess the same level of trifluoromethylation.
Trifluoromethyl propanoates: : Vary in their hydrazino substituents.
Its uniqueness lies in the specific arrangement of these functional groups, which imparts distinctive chemical and biological properties.
This article provides an in-depth look into this compound, covering its preparation, reactions, applications, and comparative analysis with similar compounds
Properties
IUPAC Name |
ethyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-3,3,3-trifluoro-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF6N3O3/c1-2-24-8(22)9(23,11(16,17)18)21-20-7-6(12)3-5(4-19-7)10(13,14)15/h3-4,21,23H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAVPICZCAYERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NNC1=C(C=C(C=N1)C(F)(F)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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